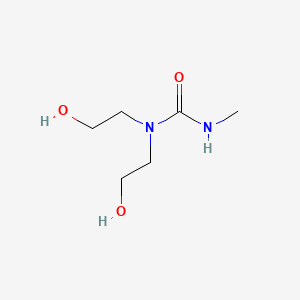
N,N-Bis(2-hydroxyethyl)-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)-N’-methylurea: is an organic compound with the molecular formula C6H14N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N’-methylurea typically involves the reaction of methylurea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)-N’-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves its interaction with various molecular targets and pathways. The hydroxyethyl groups facilitate hydrogen bonding and interactions with other molecules, enhancing its stability and reactivity. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in biochemical and industrial applications.
Comparaison Avec Des Composés Similaires
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)piperazine
Comparison: N,N-Bis(2-hydroxyethyl)-N’-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to N,N-Bis(2-hydroxyethyl)ethylenediamine, it has a methyl group that enhances its hydrophobicity and reactivity. N,N-Bis(2-hydroxyethyl)oleamide, on the other hand, has a longer alkyl chain, making it more suitable for applications requiring higher hydrophobicity. N,N-Bis(2-hydroxyethyl)piperazine has a cyclic structure, which affects its reactivity and stability differently.
Propriétés
Numéro CAS |
37437-17-5 |
|---|---|
Formule moléculaire |
C6H14N2O3 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
1,1-bis(2-hydroxyethyl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O3/c1-7-6(11)8(2-4-9)3-5-10/h9-10H,2-5H2,1H3,(H,7,11) |
Clé InChI |
VEEUFWDGCHUMFT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



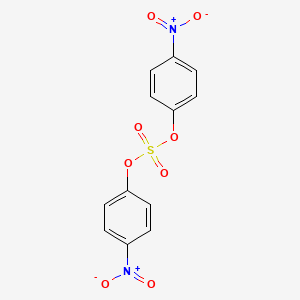
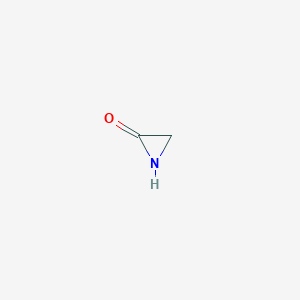
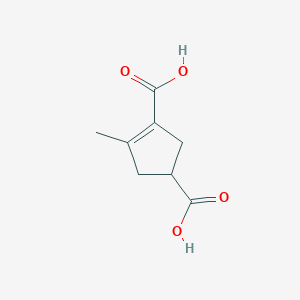

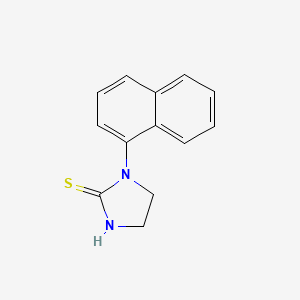
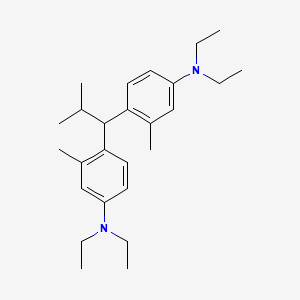
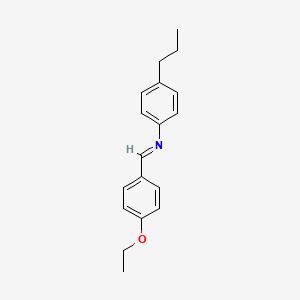
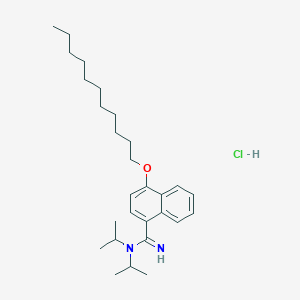
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
